molecular formula C16H8ClF3N8 B214871 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

カタログ番号 B214871
分子量: 404.73 g/mol
InChIキー: KZCVXTKDSJBNKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. In

作用機序

The adenosine A2A receptor is expressed on the surface of various immune cells, including T cells and natural killer cells. When activated by adenosine, the receptor suppresses the immune response and promotes tumor growth. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine works by binding to the receptor and preventing adenosine from activating it. This leads to an increase in immune cell activity and a reduction in tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments, such as chemotherapy and immune checkpoint inhibitors. It has also been shown to reduce tumor growth and metastasis in various cancer models.

実験室実験の利点と制限

One advantage of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its efficacy may be limited in tumors that do not express high levels of the receptor. Additionally, the optimal dosing and timing of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments is still being investigated.

将来の方向性

There are several future directions for 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine research, including:
1. Investigating the efficacy of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments in clinical trials.
2. Developing new 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine analogs with improved potency and pharmacokinetic properties.
3. Studying the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders and chronic pain.
4. Exploring the potential of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a biomarker for predicting response to cancer immunotherapy.
5. Investigating the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response.
Conclusion:
Overall, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine shows promise as a potential cancer immunotherapy agent. Its specificity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.

合成法

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 1H-tetrazole in the presence of a base to form the intermediate 4-chlorophenyltetrazole. This intermediate is then reacted with 2-pyrazinecarboxylic acid in the presence of a coupling agent to form the pyrimidine ring. Finally, the trifluoromethyl group is introduced using trifluoromethyl iodide and a base.

科学的研究の応用

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer immunotherapy agent. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in tumors. By inhibiting this receptor, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can enhance the anti-tumor immune response and potentially improve the efficacy of other cancer treatments.

特性

製品名

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

分子式

C16H8ClF3N8

分子量

404.73 g/mol

IUPAC名

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H8ClF3N8/c17-9-1-3-10(4-2-9)28-15(25-26-27-28)11-7-23-14(12-8-21-5-6-22-12)24-13(11)16(18,19)20/h1-8H

InChIキー

KZCVXTKDSJBNKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

正規SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。